Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate
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Overview
Description
Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and a thioester linkage
Preparation Methods
The synthesis of Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate typically involves the reaction of 2-cyano-3-fluorophenyl thiol with methyl 2-bromo-2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole interactions, while the thioester linkage can undergo hydrolysis under physiological conditions. These interactions can affect various molecular pathways, making the compound useful in studying biochemical processes.
Comparison with Similar Compounds
Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate can be compared with similar compounds such as:
Methyl 2-((2-cyano-3-fluorophenyl)thio)acetate: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2-Cyano-3-fluorophenyl sulfurofluoridate: Contains a sulfonyl group instead of a thioester, leading to different chemical properties and uses.
Properties
Molecular Formula |
C12H12FNO2S |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
methyl 3-(2-cyano-3-fluorophenyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C12H12FNO2S/c1-8(12(15)16-2)7-17-11-5-3-4-10(13)9(11)6-14/h3-5,8H,7H2,1-2H3 |
InChI Key |
MBCIWVALTIULQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=CC(=C1C#N)F)C(=O)OC |
Origin of Product |
United States |
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